trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide
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Overview
Description
trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide: is a complex chemical compound derived from cotinine, a toxic alkaloid found in tobacco. This compound is used in the synthesis of various drugs and other substances, particularly in the preparation of modified and unmodified oligosaccharides, complex carbohydrates, and polysaccharides .
Preparation Methods
The synthesis of trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide involves several steps:
Glycosylation: This step involves the attachment of a sugar molecule to the cotinine structure.
Methylation: This process adds a methyl group to the compound.
These reactions typically require specific conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired chemical transformations occur efficiently.
Chemical Reactions Analysis
trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide has several scientific research applications:
Chemistry: It is used in the synthesis of saccharides with various chemical modifications, aiding in the study of carbohydrate chemistry.
Biology: The compound is used to investigate the biological effects of cotinine derivatives, particularly in relation to nicotine addiction and metabolism.
Medicine: It is employed in the development of drugs targeting nicotine addiction and related pathological conditions.
Mechanism of Action
The mechanism of action of trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modify saccharides, which can influence various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide is unique due to its specific chemical structure and the presence of multiple functional groups. Similar compounds include:
trans-3’-Hydroxycotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester: This compound differs by having a hydroxy group instead of a benzoyloxy group.
trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide: This compound lacks the methyl ester group.
These similar compounds share some chemical properties but differ in their specific functional groups and resulting biological activities.
Properties
Molecular Formula |
C30H33BrN2O12 |
---|---|
Molecular Weight |
693.5 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[3-(4-benzoyloxy-1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;bromide |
InChI |
InChI=1S/C30H33N2O12.BrH/c1-16(33)40-23-24(41-17(2)34)26(30(38)39-5)44-28(25(23)42-18(3)35)32-13-9-12-20(15-32)21-14-22(27(36)31(21)4)43-29(37)19-10-7-6-8-11-19;/h6-13,15,21-26,28H,14H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
AFPUKFPHPAWMEP-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)[N+]2=CC=CC(=C2)C3CC(C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-] |
Origin of Product |
United States |
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